2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a chemical compound with the molecular formula C35H27NO9 . It is a derivative of D-glucopyranose .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name, [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate . This suggests that the compound has a glucopyranose ring structure with benzoyl groups attached at the 2, 3, 4, and 6 positions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 596.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count . The XLogP3-AA value is 5.8 , which provides an estimate of the compound’s lipophilicity.Scientific Research Applications
Synthesis and Chemical Transformations
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is utilized in various synthetic pathways and chemical transformations. The synthesis of 1-deoxy-1-thiocyanato-d-glycopyranosyl cyanides demonstrates the reactivity of such compounds in producing thiocyanato-cyanides and highlights the significant anomeric effect of the thiocyanate group. This application is crucial in understanding the structural behavior of glycosyl cyanides and their derivatives (Somsák et al., 2001). Furthermore, the transformation of β-D-glucopyranosyl cyanides into amidoximes, which are then acylated to provide benzyl- and benzoyl-protected O-acylamidoximes, shows the compound's versatility in chemical synthesis. These reactions form a basis for the production of various glucopyranosyl-substituted derivatives, which have shown potential as glycogen phosphorylase inhibitors, indicating the compound's importance in medicinal chemistry (Benltifa et al., 2006).
Glycogen Phosphorylase Inhibition
Several studies have explored the potential of this compound derivatives as glycogen phosphorylase inhibitors. The preparation of derivatives, such as C-(1-deoxy-1-N-substituted-D-glucopyranosyl)formic acid, highlights the compound's role in producing inhibitors that show weak activity against muscle glycogen phosphorylase b. These findings are significant for understanding the compound's potential applications in treating metabolic disorders such as diabetes (Czifrák et al., 2005).
Structural Studies and Conformation Analysis
The compound's derivatives have also been used in structural and conformational studies. Research into the crystal structures of various benzoylated derivatives, including 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, has provided insights into the effects of O-benzoylation on bond lengths, angles, and torsion angles. These studies are crucial for understanding the physical and chemical properties of glycosylated compounds and for designing structurally related molecules with specific properties (Turney et al., 2019).
Glycosylation and Drug Synthesis
This compound is an important intermediate in glycosylation processes, serving as a precursor for the synthesis of various glycoconjugates with potential biological activity. Studies have shown its use in synthesizing thiazol-2(3H)-imine-linked glycoconjugates, indicating the compound's role in developing novel drugs and biologically active molecules (Zhou et al., 2008).
properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRAWZFZMGIKG-JWXZHISWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457830 |
Source
|
Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286369-05-9 |
Source
|
Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.